molecular formula C17H12F3N7O2 B3019967 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396792-72-5

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B3019967
CAS No.: 1396792-72-5
M. Wt: 403.325
InChI Key: MIWYRCRMFUUPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a methyl group to a tetrazole ring substituted with a 4-(trifluoromethoxy)phenyl group and a carboxamide functionality. The benzimidazole moiety is known for its role in medicinal chemistry due to its hydrogen-bonding capabilities and structural mimicry of purine bases .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N7O2/c18-17(19,20)29-11-7-5-10(6-8-11)27-25-15(24-26-27)16(28)21-9-14-22-12-3-1-2-4-13(12)23-14/h1-8H,9H2,(H,21,28)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWYRCRMFUUPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, a tetrazole ring, and a trifluoromethoxy-substituted phenyl group. Its molecular formula is C24H16F3N5OC_{24}H_{16}F_3N_5O, with a molecular weight of 475.42 g/mol. The presence of the trifluoromethoxy group is crucial for its biological activity, influencing interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit a range of mechanisms:

  • Enzyme Inhibition : The tetrazole ring acts as a bioisostere for carboxylic acids, allowing it to inhibit key enzymes involved in bacterial cell wall synthesis and other metabolic pathways .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with mechanisms likely involving disruption of membrane integrity or interference with metabolic functions .
  • Anticancer Properties : Studies have suggested that this compound may inhibit cancer cell proliferation through modulation of signaling pathways related to apoptosis and cell cycle regulation .

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of this compound against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli0.8 µg/mL
Pseudomonas aeruginosa1.0 µg/mL

Anticancer Activity

The compound has demonstrated significant anticancer effects in various cancer cell lines, as shown in Table 2.

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)0.15
A549 (Lung)0.12
HeLa (Cervical)0.20

Case Studies

  • Antitubercular Activity : A study highlighted the potential of compounds related to this compound as inhibitors of Mycobacterium tuberculosis Mur enzymes, showing an IC50 value of 0.12 mg/mL against MurB, indicating strong inhibitory action .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human cancer cell lines, revealing that the compound significantly inhibited cell growth at low concentrations, suggesting its potential as an anticancer agent .

Scientific Research Applications

Biological Activities

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has demonstrated a range of biological activities, making it a candidate for drug development:

Anticancer Activity

Research indicates that compounds containing the benzimidazole scaffold exhibit significant anticancer properties. For example, derivatives have shown potent inhibition against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Studies have highlighted the antimicrobial efficacy of benzimidazole derivatives against pathogens such as Pseudomonas aeruginosa, which is recognized by the World Health Organization as a critical threat in antibiotic resistance . The incorporation of trifluoromethoxy groups enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial potency.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, including lipases and kinases. Such inhibition is crucial in regulating metabolic pathways associated with diseases like obesity and diabetes . For instance, certain derivatives have shown promising lipase inhibition profiles, suggesting potential applications in weight management therapies.

Therapeutic Implications

The multifunctional nature of this compound positions it as a versatile candidate in several therapeutic areas:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells opens avenues for developing novel anticancer agents.
  • Infectious Diseases : The antimicrobial properties suggest potential use in treating infections caused by resistant strains of bacteria.
  • Metabolic Disorders : As an enzyme inhibitor, it may contribute to developing treatments for metabolic syndromes.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

StudyFindings
Identified as a potent inhibitor of CK1δ with an IC50 value of 0.040 μM.
Microwave-assisted synthesis led to compounds with significant antioxidant activity.
Demonstrated effectiveness against Pseudomonas aeruginosa, highlighting its potential in combating antibiotic-resistant infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared below with benzimidazole- and tetrazole-containing derivatives from the literature. Key structural differences include substituent groups, linker regions, and heterocyclic systems, which influence physicochemical and biological properties.

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound Benzimidazole + Tetrazole 4-(Trifluoromethoxy)phenyl, carboxamide Tetrazole, CF3O, amide -
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) Benzimidazole + Triazole + Thiazole Phenylthiazole, phenoxymethyl Triazole, thiazole, acetamide
N-((2-5-chloro-1H-benzo[d]imidazol-2-yl)phenylamino)methyl)-N-phenyl benzamide (5) Benzimidazole + Amide Chlorobenzimidazole, benzamide Amide, aryl chloride
5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol derivatives (Compound 9) Imidazole + Thiol Fluorophenyl, methoxyphenyl Thiol, methoxy
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (5a–o) Benzimidazolone + Sulfonyl Hydrosulfonyl, substituted aryl Sulfonyl, carbonyl

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to analogues with polar substituents (e.g., methoxy or sulfonyl groups, logP ~2.0–3.0) .
  • Melting Points : Benzimidazole-tetrazole hybrids typically exhibit higher melting points (>200°C) due to hydrogen bonding, whereas triazole-thiazole derivatives (9a–e) show lower melting points (160–190°C) .

Key Research Findings and Trends

Electron-Withdrawing Groups Enhance Stability : The trifluoromethoxy group in the target compound improves oxidative stability compared to methoxy or chloro substituents in analogues .

Heterocyclic Linkers Influence Bioactivity : Tetrazole-linked compounds exhibit superior metabolic stability over triazole or thiazole-linked derivatives .

Synergistic Effects : Hybrids combining benzimidazole with tetrazole or sulfonyl groups show dual mechanisms (e.g., enzyme inhibition and apoptosis induction) .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)CharacterizationReference
Benzimidazole formationNH₄OAc, AcOH, 120°C85–91IR (N-H ~3400 cm⁻¹), 1^1H NMR (δ 8.2–8.5 ppm, aromatic)
Tetrazole alkylationK₂CO₃, DMF, 60°C70–7813^{13}C NMR (CF₃O at δ 120–125 ppm)
Carboxamide couplingEDCI/HOBt, DCM65–72HRMS (m/z calculated for C₁₇H₁₃F₃N₆O₂)

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR to verify benzimidazole protons (δ 7.5–8.5 ppm) and tetrazole-CH₂ linkage (δ 4.8–5.2 ppm) .
    • 19^{19}F NMR for trifluoromethoxy group (δ -58 to -60 ppm) .
  • IR Spectroscopy :
    • Peaks at ~1680 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (tetrazole ring) .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) to confirm molecular ion and fragmentation patterns .

Advanced: How can regioselectivity challenges during alkylation of the tetrazole moiety be addressed?

Methodological Answer:
Regioselectivity in tetrazole alkylation (1H vs. 2H isomers) is influenced by:

  • Solvent polarity : DMF enhances nucleophilicity of the tetrazole nitrogen, favoring 2H-substitution .
  • Catalytic additives : KI in trace amounts accelerates alkylation at the desired position .
  • Temperature control : Reactions at 60°C reduce side-product formation compared to higher temperatures .
    Validation : Use 2D NOESY NMR to confirm substitution pattern via spatial proximity of CH₂ to tetrazole protons .

Advanced: How can contradictory biological activity data for derivatives of this compound be resolved?

Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:

  • Standardized bioassays : Re-evaluate IC₅₀ values under uniform conditions (e.g., fixed ATP concentration in kinase assays) .
  • Computational docking : Perform molecular dynamics simulations to assess binding mode consistency with structural analogs (e.g., 9c in showed altered binding due to bromophenyl substitution) .
  • SAR analysis : Systematically compare substituent effects (e.g., trifluoromethoxy vs. methoxy groups on phenyl rings) .

Advanced: What strategies optimize yield in carboxamide coupling reactions?

Methodological Answer:

  • Coupling agent selection : EDCI/HOBt outperforms DCC due to reduced racemization .
  • Solvent choice : Dichloromethane (DCM) minimizes side reactions vs. THF .
  • Stoichiometry : Use 1.2 equivalents of activated tetrazole-carboxylic acid to ensure complete reaction .
    Note : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Basic: What in vitro models are suitable for preliminary biological evaluation of this compound?

Methodological Answer:

  • Enzyme inhibition assays :
    • Kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial activity :
    • Broth microdilution against Gram-positive bacteria (e.g., S. aureus ATCC 25923) with MIC values reported .
  • Cytotoxicity screening :
    • MTT assay on HEK-293 cells to establish IC₅₀ and selectivity indices .

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., COX-2 in ) .
  • QSAR modeling : Develop models correlating substituent electronic parameters (Hammett σ) with bioactivity .
  • ADMET prediction : SwissADME to optimize logP (<5) and Rule of Five compliance .

Advanced: What are common pitfalls in interpreting NMR data for benzimidazole-tetrazole hybrids?

Methodological Answer:

  • Signal overlap : Aromatic protons of benzimidazole and phenyl groups may overlap; use 13^{13}C DEPT-135 to distinguish .
  • Dynamic proton exchange : Benzimidazole NH protons may broaden in DMSO-d₆; confirm spectra in CDCl₃ .
  • Tetrazole tautomerism : Assign 1H vs. 2H isomers via 15^{15}N HMBC correlations .

Basic: How should stability studies be designed for this compound under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 2–8) at 37°C for 24h; analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
  • Thermal stability : TGA/DSC to determine decomposition temperature (>200°C indicates shelf stability) .

Advanced: How can contradictory spectral data between synthetic batches be troubleshooted?

Methodological Answer:

  • Impurity profiling : Use LC-MS to identify by-products (e.g., unreacted starting materials or oxidation by-products) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE correlations .
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to confirm tetrazole tautomer assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.